1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene
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Overview
Description
1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene is an organic compound with a unique structure characterized by a central benzene ring substituted with three formylbenzyl groups and three methyl groups
Preparation Methods
The synthesis of 1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene typically involves multi-step organic reactions. One common method includes the formylation of 1,3,5-tris(4-methylbenzyl)-2,4,6-trimethylbenzene using Vilsmeier-Haack reaction conditions. This reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce formyl groups at the para positions of the benzyl groups.
Chemical Reactions Analysis
1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The formyl groups can participate in nucleophilic substitution reactions, forming imines or other derivatives when reacted with amines.
Scientific Research Applications
1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of covalent organic frameworks (COFs) and other porous materials.
Chemistry: The compound serves as a precursor for various organic synthesis reactions, enabling the creation of complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a scaffold for drug development and as a functional material in biomedical applications.
Industry: It is used in the production of advanced materials with specific properties, such as high surface area and thermal stability.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene involves its ability to form stable covalent bonds with other molecules. The formyl groups are highly reactive and can undergo condensation reactions with amines to form imines, which are important intermediates in various chemical processes. The central benzene ring provides structural stability, while the methyl groups enhance the compound’s solubility and reactivity.
Comparison with Similar Compounds
1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene can be compared with similar compounds such as 1,3,5-Tris(4-formylphenyl)benzene. While both compounds have formyl groups attached to a benzene core, the presence of benzyl groups in this compound provides additional flexibility and reactivity. Other similar compounds include:
- 1,3,5-Tris(4-formylphenyl)benzene
- 1,3,5-Tris(4-methylbenzyl)benzene
- 1,3,5-Tris(4-hydroxybenzyl)benzene
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C33H30O3 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-[[3,5-bis[(4-formylphenyl)methyl]-2,4,6-trimethylphenyl]methyl]benzaldehyde |
InChI |
InChI=1S/C33H30O3/c1-22-31(16-25-4-10-28(19-34)11-5-25)23(2)33(18-27-8-14-30(21-36)15-9-27)24(3)32(22)17-26-6-12-29(20-35)13-7-26/h4-15,19-21H,16-18H2,1-3H3 |
InChI Key |
PAKTVSLHZCDCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CC2=CC=C(C=C2)C=O)C)CC3=CC=C(C=C3)C=O)C)CC4=CC=C(C=C4)C=O |
Origin of Product |
United States |
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